molecular formula C23H24N4O2 B11008087 {3-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone

{3-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone

Cat. No.: B11008087
M. Wt: 388.5 g/mol
InChI Key: DVKTYAIRLSGIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone: N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenylmorpholin-4-yl)acetamide , belongs to the imidazole-containing class of compounds. Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and histamine .

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
  • Optimization of reaction conditions, purification steps, and scalability considerations are essential for efficient production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of imidazole-based derivatives.

    Reduction: Reduction reactions could yield corresponding amines or other reduced forms.

    Substitution: Substitution reactions at the phenyl or morpholine rings are possible.

Common Reagents and Conditions::

    Acid Catalysts: Used in the initial condensation step.

    Hydrogenation Catalysts: For reduction reactions.

    Halogenating Agents: For substitution reactions.

Major Products::
  • The primary product is the target compound itself, which exhibits interesting pharmacological properties.

Scientific Research Applications

    Medicine: Investigated for potential therapeutic applications due to its unique structure.

    Chemistry: Serves as a building block for designing novel compounds.

    Biology: May interact with biological targets, influencing cellular processes.

Mechanism of Action

  • The exact mechanism remains an active area of research.
  • Potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

[3-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl]-(2-phenylmorpholin-4-yl)methanone

InChI

InChI=1S/C23H24N4O2/c1-16-13-17(2)25-23(24-16)26-20-10-6-9-19(14-20)22(28)27-11-12-29-21(15-27)18-7-4-3-5-8-18/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,24,25,26)

InChI Key

DVKTYAIRLSGIJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.